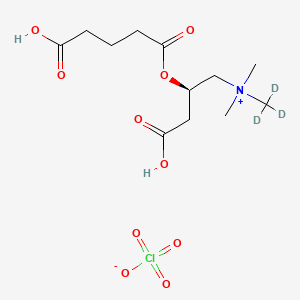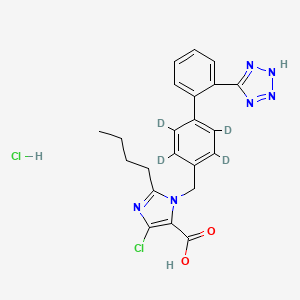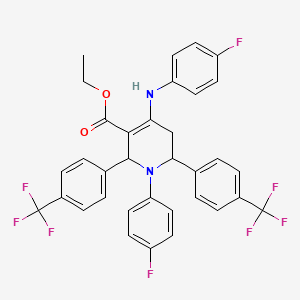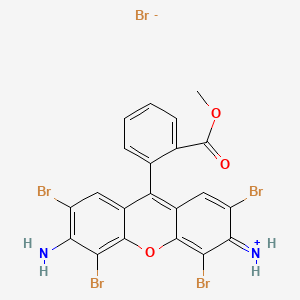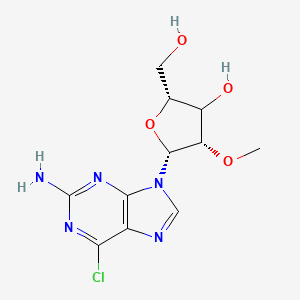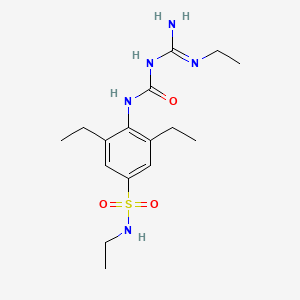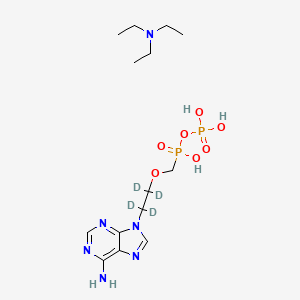
Adefovir-d4 phosphate (triethylamine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adefovir-d4 phosphate (triethylamine) is a deuterated analog of adefovir, a nucleotide analog reverse transcriptase inhibitor. It is primarily used in scientific research, particularly in the study of viral infections such as hepatitis B. The compound is characterized by its molecular formula C8H9D4N5O7P2•xC6H15N and a molecular weight of 357.19 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of adefovir-d4 phosphate (triethylamine) involves the deuteration of adefovir, followed by phosphorylation and subsequent reaction with triethylamine. The process typically includes the following steps:
Deuteration: Adefovir is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.
Phosphorylation: The deuterated adefovir is then phosphorylated using phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride.
Triethylamine Reaction: The phosphorylated product is reacted with triethylamine to form the final compound.
Industrial Production Methods: Industrial production of adefovir-d4 phosphate (triethylamine) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反応の分析
Types of Reactions: Adefovir-d4 phosphate (triethylamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphates, while reduction can produce deuterated alcohols.
科学的研究の応用
Adefovir-d4 phosphate (triethylamine) is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: Employed in studies of viral replication and inhibition, particularly for hepatitis B virus.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of deuterated compounds for various applications.
作用機序
Adefovir-d4 phosphate (triethylamine) exerts its effects by inhibiting viral DNA polymerase. The compound is incorporated into the viral DNA during replication, leading to chain termination. This mechanism effectively halts the replication of the virus. The molecular targets include viral reverse transcriptase and DNA polymerase enzymes .
類似化合物との比較
Adefovir: The non-deuterated analog of adefovir-d4 phosphate.
Tenofovir: Another nucleotide analog reverse transcriptase inhibitor used in the treatment of viral infections.
Lamivudine: A nucleoside analog reverse transcriptase inhibitor with similar antiviral properties.
Uniqueness: Adefovir-d4 phosphate (triethylamine) is unique due to its deuterated nature, which provides enhanced stability and reduced metabolic degradation compared to its non-deuterated counterparts. This makes it a valuable tool in scientific research and drug development.
特性
分子式 |
C14H28N6O7P2 |
|---|---|
分子量 |
458.38 g/mol |
IUPAC名 |
[2-(6-aminopurin-9-yl)-1,1,2,2-tetradeuterioethoxy]methyl-phosphonooxyphosphinic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C8H13N5O7P2.C6H15N/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-19-5-21(14,15)20-22(16,17)18;1-4-7(5-2)6-3/h3-4H,1-2,5H2,(H,14,15)(H2,9,10,11)(H2,16,17,18);4-6H2,1-3H3/i1D2,2D2; |
InChIキー |
PRJUZHMINXEXPO-PBCJVBLFSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])OCP(=O)(O)OP(=O)(O)O)N1C=NC2=C(N=CN=C21)N.CCN(CC)CC |
正規SMILES |
CCN(CC)CC.C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)OP(=O)(O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


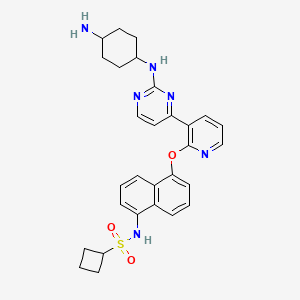
![N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408292.png)
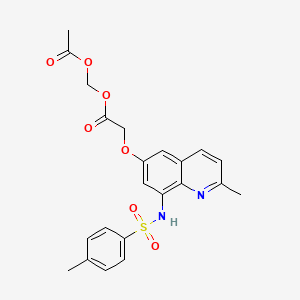

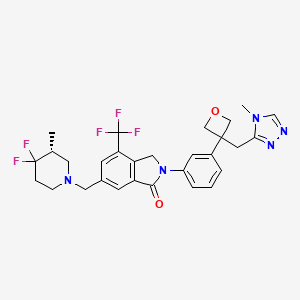
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B12408333.png)
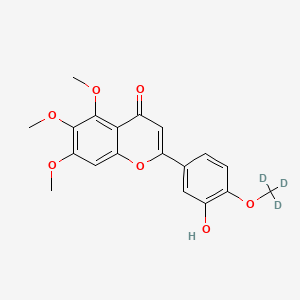
![1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408346.png)
